1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene

Description

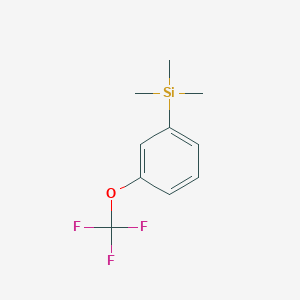

1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene is a substituted benzene derivative featuring two functional groups: a trimethylsilyl (TMS) group at the 1-position and a trifluoromethoxy (OCF₃) group at the 3-position. The TMS group is a bulky, electron-donating substituent, while the trifluoromethoxy group is a strong electron-withdrawing moiety due to the electronegativity of fluorine. This combination creates unique electronic and steric properties, making the compound valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

trimethyl-[3-(trifluoromethoxy)phenyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3OSi/c1-15(2,3)9-6-4-5-8(7-9)14-10(11,12)13/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLVOEWFJFDCCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Challenges in Synthesis

The incorporation of fluorinated groups such as trifluoromethoxy is challenging due to their reactive nature and the limited availability of stable precursors. Additionally, maintaining selectivity during silylation reactions can be difficult because trimethylsilyl reagents are prone to side reactions under certain conditions.

Preparation Methods

Bromination Followed by Silylation

One common approach involves brominating a precursor molecule followed by silylation using trimethylsilyl reagents. For instance, bromination of 2- or 4-trifluoromethoxyaniline with N-bromosuccinimide (NBS) in an acidic medium yields bromo-trifluoromethoxybenzene intermediates. These intermediates can then be reacted with trimethylsilyl acetylene under palladium-catalyzed cross-coupling conditions to form the desired product.

Reaction Conditions:

Observations:

This method offers high selectivity for mono-brominated products while minimizing undesired polybromination. The subsequent silylation step requires careful optimization to prevent desilylation or side reactions.

Aryne Chemistry with Trifluoromethoxylation

Trifluoromethoxylation via aryne intermediates represents another innovative approach. Arynes are generated from precursors such as trimethylsilyl aryl triflates using fluoride sources like cesium fluoride under heating conditions. The aryne reacts with trifluoromethoxide anions derived from stable donors like dinitro-trifluoromethoxybenzene (DNTFB), forming the desired product.

Reaction Conditions:

Observations:

This method achieves high regioselectivity due to the steric and electronic properties of aryne intermediates. The use of DNTFB simplifies handling compared to other trifluoromethoxide sources.

Direct Synthesis Using Organolithium Reagents

Direct lithiation followed by electrophilic substitution is another effective strategy. For instance, reacting bromotrifluoromethoxybenzene with n-butyllithium generates lithium intermediates that can be further functionalized with trimethylsilyl reagents.

Reaction Conditions:

Observations:

This method provides excellent yields and allows scalability for industrial applications. However, it requires stringent control over reaction temperatures and stoichiometry.

Visible-Light Photoredox Catalysis

Recent advancements have introduced photoredox catalysis as a green alternative for synthesizing fluorinated compounds like 1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene. Visible-light irradiation activates photocatalysts such as ruthenium complexes, facilitating radical trifluoromethoxylation reactions.

Reaction Conditions:

Observations:

This method minimizes energy consumption while achieving high efficiency in radical-mediated transformations. However, it requires specialized equipment for light irradiation.

Comparative Analysis of Methods

Yield Efficiency

| Method | Yield (%) | Selectivity | Scalability |

|---|---|---|---|

| Bromination + Silylation | Up to 86% | High | Moderate |

| Aryne Chemistry | Up to 75% | Very High | Moderate |

| Organolithium Reagents | Up to 99% | High | Excellent |

| Photoredox Catalysis | Up to 63% | Moderate | Low |

Environmental Impact

Photoredox catalysis stands out as the most environmentally friendly approach due to its reliance on visible light rather than harsh chemical reagents.

Chemical Reactions Analysis

Types of Reactions

1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon or carbon atoms.

Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles such as halides or alkoxides can be used.

Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield a variety of substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the silicon or carbon atoms.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Building Block in Pharmaceuticals: This compound serves as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique properties allow for the development of new drug candidates with improved efficacy and selectivity.

- Fluorinated Compounds: The trifluoromethoxy group is particularly valuable in the synthesis of fluorinated compounds, which are often more biologically active than their non-fluorinated counterparts. This characteristic makes it essential in medicinal chemistry .

2. Material Science:

- Fluorinated Polymers: 1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene is utilized in the production of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. These materials find applications in coatings and advanced materials .

- Liquid Crystals: The compound has been explored for use in liquid crystalline materials, which are critical in display technologies and other electronic applications .

3. Catalysis:

- Reactivity with Alkenes: Recent studies have demonstrated that this compound can participate in carbosilylation reactions with alkenes, facilitating the formation of new carbon-silicon bonds without the need for catalysts. This reaction showcases its potential in synthetic methodologies that aim to simplify processes while maintaining high yields .

Case Study 1: Drug Development

In a study focused on developing new antibiotics, researchers utilized 1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene as a key intermediate. The compound's ability to enhance the bioactivity of certain drug candidates was highlighted, leading to improved efficacy against resistant bacterial strains .

Case Study 2: Polymer Synthesis

A team investigating advanced polymer materials incorporated this compound into their synthesis pathway for fluorinated polymers. The resulting materials exhibited superior properties, including increased durability and resistance to chemical degradation, making them suitable for industrial applications .

Mechanism of Action

The mechanism by which 1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene exerts its effects depends on the specific reaction or application. Generally, the trimethylsilyl group can stabilize reactive intermediates, while the trifluoromethoxy group can influence the electronic properties of the benzene ring. These effects can alter the reactivity and selectivity of the compound in various chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene with structurally related compounds, emphasizing substituent effects, synthesis, and applications:

Key Comparative Insights:

Electronic Effects :

- The TMS group in 1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene donates electron density via σ-π conjugation, contrasting with the electron-withdrawing trifluoromethoxy group. This electronic asymmetry may stabilize transition states in catalysis .

- In contrast, bromo or iodo substituents (e.g., 1-Bromo-3-(trifluoromethoxy)benzene) withdraw electrons, enhancing electrophilic aromatic substitution reactivity .

Methyl or bromomethyl groups offer less steric bulk .

Synthetic Utility :

- Bromo and iodobenzene derivatives are pivotal in Pd-catalyzed cross-couplings (e.g., with imidazoles or thiophenes) to generate bioactive molecules .

- Bromomethyl-substituted analogs are critical for alkylation steps in pesticide synthesis, such as flufenerim .

Stability and Handling :

- TMS-substituted compounds are generally moisture-sensitive, requiring anhydrous conditions. Bromo and iodo derivatives are more stable but may require light protection .

Biological Activity

1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene is an organic compound notable for its unique structure, which includes a trifluoromethoxy group that enhances its biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of 1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene can be represented as . The trifluoromethoxy group () is known for increasing lipophilicity and modifying the electronic properties of the compound, which can enhance its interaction with biological targets.

The mechanism by which 1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene exerts its biological effects involves several pathways:

- Receptor Binding : The trifluoromethoxy group facilitates binding to hydrophobic pockets in proteins, potentially modulating receptor activity.

- Enzyme Interaction : The compound may influence enzyme kinetics by altering the conformation of active sites or competing with substrates.

- Cell Membrane Permeability : Increased lipophilicity allows for better penetration through cell membranes, enhancing bioavailability.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, the presence of a trifluoromethoxy group has been linked to enhanced potency against various bacteria and fungi. Studies have demonstrated that related compounds show effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) often in the low micromolar range.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene | TBD | Various gram-positive and gram-negative bacteria |

| Triazene derivatives | 0.02 - 0.03 | MRSA, Mycobacterium smegmatis |

| Diaryltriazene derivatives | 9.937 | Candida albicans |

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. Triazene derivatives have shown promise in inhibiting cancer cell proliferation, with IC50 values indicating strong cytotoxic effects against various cancer cell lines.

- Case Study : A study on triazene compounds revealed significant antiproliferative activity against human colon adenocarcinoma (HT-29) cells, with IC50 values as low as 5.59 µg/mL .

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of derivatives of 1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene. The findings suggest that modifications to the trifluoromethoxy group can lead to variations in biological efficacy:

- Synthesis and Characterization : The synthesis typically involves introducing the trifluoromethoxy group through fluorination reactions followed by silylation to achieve the desired trimethylsilyl functionality.

- Biological Assays : Standardized microbiological assays have been employed to assess antimicrobial activities, revealing that derivatives maintain activity against resistant strains of bacteria .

Q & A

Q. What are the optimal synthetic routes for 1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene, and how can competing side reactions be minimized?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using 3-(trifluoromethoxy)phenylboronic acid and trimethylsilyl chloride. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(dba)₂ for enhanced selectivity .

- Solvent optimization : Use THF or DMF at 80–100°C to stabilize intermediates .

- Protecting groups : Introduce temporary protecting groups (e.g., acetyl) on the benzene ring to prevent undesired silylation at other positions .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization in acetonitrile improves purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of 1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene?

- Methodological Answer :

- ¹H/¹³C NMR : Identify trimethylsilyl (-Si(CH₃)₃) signals at δ 0.2–0.4 ppm (¹H) and δ 0–10 ppm (¹³C). The trifluoromethoxy (-OCF₃) group shows a singlet in ¹⁹F NMR at δ −55 to −60 ppm .

- IR spectroscopy : Confirm Si-C (1250 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to model transition states and electron density maps. Focus on:

- Electrophilicity : The trifluoromethoxy group’s electron-withdrawing effect reduces aryl ring electron density, favoring oxidative addition in Pd-catalyzed reactions .

- Steric effects : Trimethylsilyl groups increase steric hindrance, which can be mitigated by optimizing ligand bulk (e.g., XPhos vs. SPhos) .

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize charged intermediates .

Q. What strategies mitigate competing side reactions when using this compound in heterocyclic synthesis?

- Methodological Answer :

- Directed ortho-metalation : Utilize the trifluoromethoxy group as a directing group for regioselective functionalization .

- Protection-deprotection : Temporarily protect the silyl group with TBAF (tetrabutylammonium fluoride) to prevent nucleophilic attack during cyclization .

- Kinetic control : Lower reaction temperatures (0–25°C) reduce dimerization or over-substitution .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) for this compound?

- Methodological Answer :

- Purity verification : Use HPLC (C18 column, acetonitrile/water) or DSC (differential scanning calorimetry) to assess crystallinity and impurity levels .

- Isomer identification : Check for regioisomers (e.g., 1,4-substitution vs. 1,3-substitution) via NOESY or X-ray crystallography .

- Synthetic route comparison : Variations in precursors (e.g., bromo vs. iodo derivatives) or catalysts may lead to polymorphic forms .

Q. Why do conflicting reactivity profiles appear in literature for trifluoromethoxy vs. trimethylsilyl substituents?

- Methodological Answer :

- Electronic vs. steric dominance : The -OCF₃ group’s electron-withdrawing nature may dominate in electrophilic substitutions, while -Si(CH₃)₃ imposes steric constraints in nucleophilic reactions .

- Solvent polarity : Polar solvents amplify -OCF₃’s electronic effects, whereas nonpolar solvents highlight steric interactions .

Applications in Advanced Systems

Q. How is 1-(Trimethylsilyl)-3-(trifluoromethoxy)benzene utilized in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Linker functionalization : The silyl group enhances hydrophobicity, while -OCF₃ improves gas adsorption selectivity (e.g., CO₂/N₂).

- Synthetic protocol : Post-synthetic modification (PSM) of Zr-based MOFs via Sonogashira coupling retains framework integrity .

Q. What role does this compound play in synthesizing fluorinated pharmaceuticals?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.